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Compound of Interest

Compound Name:
6-Bromoimidazo[1,2-a]pyridine-8-

carboxylic acid

Cat. No.: B1287905 Get Quote

A comprehensive guide for researchers and drug development professionals on the binding

affinities and interaction mechanisms of novel imidazo[1,2-a]pyridine derivatives against

various therapeutic targets. This guide synthesizes recent findings, presenting comparative

data on docking scores, binding energies, and inhibitory concentrations, alongside detailed

experimental and computational protocols.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry,

forming the core of several clinically used drugs.[1][2] Its derivatives have garnered significant

attention for their diverse pharmacological activities, including anticancer, antimicrobial,

antiviral, and anti-inflammatory properties.[1][3] This guide provides a comparative overview of

recent molecular docking studies on various imidazo[1,2-a]pyridine derivatives, offering insights

into their potential as therapeutic agents.

Comparative Docking Performance and Biological
Activity
The following tables summarize the quantitative data from various studies, comparing the

docking scores, binding affinities, and inhibitory concentrations (IC50) of different imidazo[1,2-

a]pyridine derivatives against a range of biological targets.
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Derivative/C
ompound

Target
Protein

Docking
Score
(kcal/mol)

Binding
Affinity/IC5
0

Key
Interacting
Residues

Reference

I-11 KRAS G12C -

Potent

anticancer

agent

Not specified

in abstract
[4]

6a MARK4 -
K = 0.79 ×

10⁵ M⁻¹

Not specified

in abstract
[5]

6h MARK4 -
K = 0.1 × 10⁷

M⁻¹

Not specified

in abstract
[5]

6d
Caspase-3,

Caspase-9
Not specified

Inhibited DNA

synthesis

Active site

binding
[6]

6i
Caspase-3,

Caspase-9
Not specified

Inhibited DNA

synthesis

Active site

binding
[6]

HB7
LTA4H

(3U9W)
-11.237 -

Key active

site residues
[7][8]

HB9 - -

IC50: 50.56

μM (A549

cells)

- [7]

HB10 - -

IC50: 51.52

μM (HepG2

cells)

- [7]

Compound C
Oxidoreducta

se

Highest

binding

energy

-
Not specified

in abstract
[9]

Table 2: Anti-tubercular Activity
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Derivative/C
ompound

Target
Protein

Docking
Score
(kcal/mol)

MIC/IC50
Key
Interacting
Residues

Reference

IPA Derivative

(28)
InhA Not specified

MIC: 17 to 30

μM

Good

inhibition
[10]

3-amino-

imidazo[1,2-

a]-pyridine

(31)

MtGS Not specified IC50: 1.6 μM
ATP-binding

site
[10]

Table 3: Kinase Inhibitory Activity
Derivative/C
ompound

Target
Kinase

Docking
Score
(kcal/mol)

IC50
Key
Interacting
Residues

Reference

4c CLK1 Not specified 0.7 μM Lys191 [11]

4c DYRK1A Not specified 2.6 μM Lys188 [11]

Table 4: Antiviral Activity (SARS-CoV-2)

Derivative/C
ompound

Target
Protein

Docking
Score
(kcal/mol)

Reference
Compound
Score
(kcal/mol)

Key
Interacting
Residues

Reference

Top-scoring

derivative
hACE2 -9.1

-9.2

(Angiotensin

II), -7.3

(MLN-4760)

Not specified [3]

Top-scoring

derivative
Spike Protein -7.3 -5.7 (CBDA) Not specified [3]
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A generalized workflow for the molecular docking studies of imidazo[1,2-a]pyridine derivatives

is outlined below. The specific parameters and software may vary between studies.

Molecular Docking Workflow

Preparation Phase

Docking Simulation

Analysis Phase

Protein Preparation
(e.g., PDB retrieval, water removal, protonation)

Grid Box Generation
(Defining the binding site)

Ligand Preparation
(2D to 3D conversion, energy minimization)

Molecular Docking
(e.g., AutoDock, Glide, GOLD)

Scoring and Ranking
(Binding energy calculation)

Visualization and Interaction Analysis
(Identifying key interactions)

Click to download full resolution via product page

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies
Protein and Ligand Preparation: Crystal structures of target proteins are typically retrieved from

the Protein Data Bank (PDB).[12][13] Standard preparation involves removing water molecules,
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adding hydrogen atoms, and assigning appropriate protonation states. The 3D structures of the

imidazo[1,2-a]pyridine derivatives are generated and optimized using computational chemistry

software, often employing methods like MM2 and AM1 for energy minimization.[13]

Docking Simulation and Analysis: The docking process is performed using software such as

AutoDock Vina, Molegro Virtual Docker, or Glide.[13][14] A grid box is defined around the active

site of the target protein to guide the docking simulation. The results are then analyzed based

on the binding free energy and the interactions between the ligand and the amino acid residues

of the protein.[12][13] The pose with the minimum energy is typically selected for further

analysis.[12][13]

Signaling Pathway and Mechanism of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to

modulate various signaling pathways. For instance, their anticancer effects can be attributed to

the inhibition of kinases like MARK4, which are involved in cell-cycle progression and are often

over-expressed in cancers.[5] MARK4 is associated with several key cancer-related pathways,

including NF-κB, mTOR, Wnt, and Akt.[5]
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MARK4-Associated Signaling Pathways in Cancer
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Caption: Inhibition of MARK4 by imidazo[1,2-a]pyridine derivatives disrupts multiple cancer-

related signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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